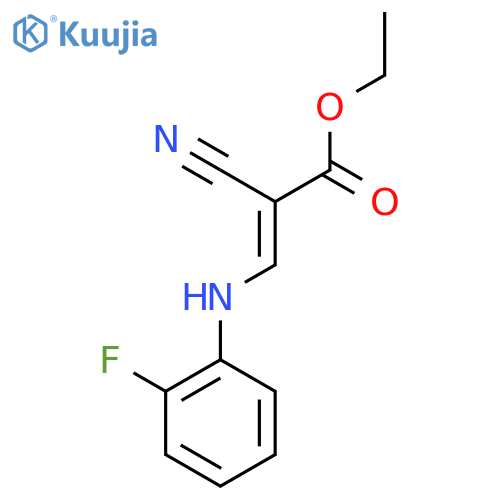

Cas no 934070-55-0 (Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate)

934070-55-0 structure

商品名:Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate

CAS番号:934070-55-0

MF:C12H11FN2O2

メガワット:234.226346254349

CID:5058068

Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate

- NE28791

- ethyl (E)-2-cyano-3-(2-fluoroanilino)prop-2-enoate

- Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate

-

- インチ: 1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3/b9-8+

- InChIKey: GUXJSHDCEAORRS-CMDGGOBGSA-N

- ほほえんだ: FC1C=CC=CC=1N/C=C(\C#N)/C(=O)OCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 346

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 62.1

Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-49740-0.1g |

ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate |

934070-55-0 | 95.0% | 0.1g |

$66.0 | 2025-02-20 | |

| A2B Chem LLC | AV40676-10g |

ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate |

934070-55-0 | 95% | 10g |

$1194.00 | 2024-07-18 | |

| Aaron | AR019WLS-50mg |

ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate |

934070-55-0 | 95% | 50mg |

$83.00 | 2025-02-10 | |

| Aaron | AR019WLS-1g |

ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate |

934070-55-0 | 95% | 1g |

$377.00 | 2025-02-10 | |

| A2B Chem LLC | AV40676-2.5g |

ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate |

934070-55-0 | 95% | 2.5g |

$565.00 | 2024-07-18 | |

| A2B Chem LLC | AV40676-100mg |

ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate |

934070-55-0 | 95% | 100mg |

$105.00 | 2024-07-18 | |

| A2B Chem LLC | AV40676-1g |

ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate |

934070-55-0 | 95% | 1g |

$305.00 | 2024-07-18 | |

| 1PlusChem | 1P019WDG-2.5g |

ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate |

934070-55-0 | 95% | 2.5g |

$684.00 | 2024-04-20 | |

| TRC | B126798-10mg |

Ethyl 2-Cyano-3-[(2-fluorophenyl)amino]prop-2-enoate |

934070-55-0 | 10mg |

$ 65.00 | 2022-06-07 | ||

| Enamine | EN300-49740-5.0g |

ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate |

934070-55-0 | 95.0% | 5.0g |

$743.0 | 2025-02-20 |

Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

934070-55-0 (Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 68551-17-7(Isoalkanes, C10-13)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬